molecular formula C12H16N2 B8634276 1-tert-butyl-1H-indol-5-amine

1-tert-butyl-1H-indol-5-amine

Cat. No.: B8634276
M. Wt: 188.27 g/mol
InChI Key: DCIMSRYOAYZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-1H-indol-5-amine is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It features an indole ring system, a near-ubiquitous component in biologically active compounds and natural products, which makes it a highly valuable scaffold in medicinal and organic chemistry . The structure consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, substituted with a tert-butyl group and an amino group, providing key sites for further chemical modification and derivatization . Researchers utilize this compound and its structural analogues as key intermediates in the synthesis of more complex molecules. Indole derivatives are prevalent in numerous alkaloids and are widely investigated for their diverse biological activities, including potential applications as dopamine receptor ligands , anti-cancer agents, and anti-microbials . The amino group on the indole ring offers a versatile handle for functionalization, allowing for the creation of a wide array of amides and other derivatives for structure-activity relationship (SAR) studies . This makes this compound a building block of significant interest in drug discovery and development programs. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-tert-butylindol-5-amine

InChI

InChI=1S/C12H16N2/c1-12(2,3)14-7-6-9-8-10(13)4-5-11(9)14/h4-8H,13H2,1-3H3

InChI Key

DCIMSRYOAYZVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations Pertaining to 1 Tert Butyl 1h Indol 5 Amine

Elucidation of Reaction Pathways in the Formation of 1-tert-Butyl-1H-indol-5-amine

The synthesis of this compound is typically achieved through a multi-step sequence, commencing with the introduction of the tert-butyl group onto the indole (B1671886) nitrogen, followed by nitration and subsequent reduction. A common and illustrative pathway involves the following key transformations:

N-Alkylation: The initial step is the protection of the indole nitrogen with a tert-butyl group. This is often accomplished by reacting indole with a suitable tert-butylating agent under basic conditions.

Regioselective Nitration: The resulting 1-tert-butyl-1H-indole undergoes electrophilic nitration. Due to the directing effects of the indole ring system, this reaction preferentially occurs at the C3 position. However, to achieve C5-nitration, the more reactive C3 position is often blocked, or specific nitrating conditions are employed to favor substitution on the benzene (B151609) ring. A more direct route involves the nitration of indole at the C5 position to yield 5-nitroindole (B16589), followed by N-alkylation.

Reduction of the Nitro Group: The final step is the reduction of the nitro group of 1-tert-butyl-5-nitro-1H-indole to the corresponding amine. This transformation is a widely used method for introducing an amino group onto an aromatic ring. acs.org A variety of reducing agents can be employed, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron (Fe) in acidic medium.

Indole → 1-tert-Butyl-1H-indole → 1-tert-Butyl-5-nitro-1H-indole → this compound

A plausible mechanism for the nitration step, a critical part of the synthesis, involves the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich indole ring. The subsequent reduction of the nitro-intermediate to the amine typically proceeds via nitroso and hydroxylamine (B1172632) intermediates.

Influence of the N1-tert-Butyl Substituent on Reaction Selectivity and Kinetics

The tert-butyl group at the N1 position is not merely a protecting group; its steric and electronic properties profoundly dictate the reactivity of the indole ring.

The most significant impact of the N1-tert-butyl group is its steric bulk, which hinders access to the adjacent C2 and C7 positions. This steric hindrance can be exploited to direct functionalization to other positions on the indole nucleus.

Directing Functionalization: By sterically shielding the C2 and C7 positions, the N1-tert-butyl group can steer electrophiles or organometallic catalysts towards the C3, C4, C5, or C6 positions, which are typically less reactive. For instance, some metal-catalyzed C-H functionalization reactions that would normally occur at C2 can be redirected to the C6 or C7 positions by employing a large directing group at the N1 site. rsc.orgnih.gov The use of a bulky di-tert-butylphosphine (B3029888) oxide group at N1 has been shown to direct C-H arylation selectively to the C7 position. nih.gov The steric hindrance limits the conformational flexibility, favoring the transition state that leads to C7 functionalization. nih.gov

Reaction Rates: The steric bulk generally leads to a decrease in reaction rates. rsc.org Reactions involving nucleophilic attack or the approach of a bulky reagent to the indole core are often slower for N1-tert-butyl indoles compared to N-H or N-methyl indoles. This effect is particularly pronounced in reactions like diazo coupling, where increasing the steric hindrance with multiple tert-butyl groups can slow the reaction dramatically. ic.ac.uk In some cases, the steric clash can be so severe that it prevents a reaction from occurring altogether. rsc.org

Table 1: Influence of N1-Substituent Size on Reaction Outcomes

Reaction TypeN1-SubstituentKey ObservationReference
Diazo CouplingH, MeRate-determining formation of Wheland intermediate. ic.ac.uk
Diazo Couplingt-ButylKinetic isotope effect observed, indicating a change in the rate-determining step due to steric hindrance. ic.ac.uk
C-H ArylationDi-tert-butylphosphine oxideHigh regioselectivity for the C7 position due to steric directing effects. nih.gov
Condensation Reactionst-ButylLower yields and longer reaction times attributed to steric hindrance. rsc.org

The tert-butyl group is an alkyl group and is considered to be electron-donating through an inductive effect (+I).

Modulation of Reactivity: This electronic donation can be a key factor in enabling certain transformations. In strategies for the regioselective synthesis of C6-alkylated indoles, the electron-donating nature of N-alkyl substituents is used to reduce the dominance of electronic effects at other positions, thereby allowing steric factors to control the regioselectivity of nucleophilic addition. rsc.org

Mechanistic Aspects of Amine Group Introduction and Subsequent Transformations

The introduction of the amine at the C5 position is a pivotal step, most commonly achieved by the reduction of a 5-nitroindole precursor. The mechanism of this reduction depends on the reagents used but generally involves the stepwise transfer of electrons and protons to the nitro group.

Once formed, the 5-amino group is a versatile handle for further functionalization. It can act as a nucleophile or be transformed into other functional groups.

Nucleophilic Reactions: The lone pair of electrons on the amine nitrogen makes it a potent nucleophile. For example, 5-aminoindoles can participate in multicomponent reactions. 1H-Indol-5-amine can react with aromatic aldehydes and a piperidine (B6355638) derivative in a catalyst-free three-component reaction to form complex heterocyclic structures. medchemexpress.com

Diazotization: The primary amino group can be converted into a diazonium salt, which is a highly versatile intermediate. Diazonium salts can be subsequently displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl), enabling access to a broad spectrum of 5-substituted indoles.

Urea (B33335) and Thiourea (B124793) Formation: The 5-aminoindole (B14826) moiety has been used to synthesize urea and thiourea derivatives, which have been investigated for their potential therapeutic activities, such as inhibiting the aggregation of proteins implicated in neurodegenerative diseases. nih.gov

Investigation of Oxidative Oligomerization Pathways of Indole Amines

Aminoindoles, including derivatives of this compound, are susceptible to oxidation. The electron-rich nature of both the indole ring and the amino substituent makes them prone to oxidative coupling reactions, which can lead to the formation of dimers, oligomers, or polymers.

Mechanistic studies on diindolylamines have indicated that their instability under ambient conditions is likely due to oxidative oligomerization. nih.govresearchgate.net This process is believed to proceed through radical cation intermediates. The C3 position of the indole ring is particularly reactive and often participates in these coupling reactions.

Interestingly, the presence of a bulky substituent at the C3 position, such as a tert-butyl group, has been shown to significantly improve the stability of diindolylamines by sterically blocking this reactive site and hindering the oligomerization process. nih.govresearchgate.net This highlights a key strategy for stabilizing electron-rich indole derivatives against unwanted oxidative degradation. The investigation into these pathways is crucial for understanding the stability of these compounds and for the development of materials like hole-transport agents used in organic electronics, where such oligomerization can be either a desired or a detrimental process. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 1 Tert Butyl 1h Indol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

¹H and ¹³C NMR Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-tert-butyl-1H-indol-5-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The tert-butyl group would produce a prominent singlet peak, integrating to nine protons, typically in the upfield region (around 1.3-1.6 ppm) due to the shielding effect of the sp³ carbon to which it is attached. The protons on the indole (B1671886) ring system would appear in the aromatic region (typically 6.5-7.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, as well as distinct signals for each of the eight carbons in the indole ring. The chemical shifts would confirm the presence of both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons.

Predicted ¹H NMR Data
Chemical Shift (ppm) Assignment
~7.3-7.5Indole Ring Protons
~6.8-7.0Indole Ring Protons
~6.4-6.6Indole Ring Protons
Broad Singlet-NH₂ Protons
~1.5-C(CH₃)₃ Protons
Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~140-145C-5 (attached to NH₂)
~130-135Quaternary Indole Carbons
~120-128CH Indole Carbons
~100-115CH Indole Carbons
~55-60Quaternary Carbon of t-butyl
~30Methyl Carbons of t-butyl

Note: The data presented in these tables are predicted values and are intended for illustrative purposes. Actual experimental values may vary.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would be crucial for establishing the connectivity of the protons on the indole ring, showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for piecing together the entire molecular framework. For instance, correlations from the tert-butyl protons to the indole nitrogen's adjacent carbons would confirm the N-substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₆N₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Electrospray Ionization (ESI-TOF) for Accurate Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides very accurate mass measurements, making it ideal for HRMS analysis. The detection of an ion corresponding to the calculated exact mass of the [M+H]⁺ species for C₁₂H₁₆N₂ would provide strong evidence for the compound's identity.

Mass Spectrometry Data
Parameter Value
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
Predicted Exact Mass [M]188.1313
Predicted [M+H]⁺189.1386

Note: The data presented in this table are calculated or predicted values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The primary amine (-NH₂) group is particularly indicative, typically showing two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of two bands (one for symmetric and one for asymmetric stretching) is a hallmark of a primary amine. Additionally, an N-H bending vibration is expected around 1600 cm⁻¹. The aromatic C-H stretching of the indole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. The C-N stretching vibration would also be present in the fingerprint region.

Characteristic IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode
3300-3500N-H Stretch (primary amine, two bands)
>3000Aromatic C-H Stretch
<3000Aliphatic C-H Stretch
~1600N-H Bend (primary amine)
~1450-1500Aromatic C=C Stretch
1020-1250C-N Stretch

Note: This table represents typical frequency ranges for the expected functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound, providing a crucial verification of its empirical and molecular formula. For this compound, which has a molecular formula of C12H16N2, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), and nitrogen (N). chemexper.comchemspider.com

The theoretical percentages are derived from the molecular weight of the compound (188.27 g/mol ). These calculated values serve as a benchmark against which experimentally determined values are compared to ascertain the purity and confirm the identity of a synthesized sample.

Experimental verification is typically achieved through combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be determined. A close correlation between the experimental and theoretical values provides strong evidence for the compound's assigned structure and purity. For instance, an analysis of a related isomer also with the formula C12H16N2 showed experimentally found values of C, 76.52%; H, 8.59%; and N, 14.84%, which are in close agreement with the theoretical percentages. heteroletters.org

Below is an interactive data table summarizing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01112144.13276.55
HydrogenH1.0081616.1288.57
NitrogenN14.007228.01414.88
Total 188.274 100.00

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details.

For this compound, obtaining single crystals of suitable quality would be the first step in this analysis. These crystals would then be subjected to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

The analysis of the diffraction data would yield a detailed crystallographic model of the molecule. This would include key parameters such as:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a definitive confirmation of the molecular connectivity.

Intermolecular Interactions: Information on how the molecules are packed in the crystal, including any hydrogen bonding or other non-covalent interactions.

As of this writing, a specific single-crystal X-ray crystallographic study for this compound has not been found in the reviewed scientific literature. Therefore, a data table with its crystallographic parameters cannot be provided. However, crystallographic data for structurally related tert-butyl indole derivatives have been reported, confirming the utility of this technique in elucidating the solid-state structures of this class of compounds. researchgate.netiucr.org Should a crystallographic analysis of this compound be performed, it would provide invaluable and definitive insights into its solid-state molecular structure.

Derivatization and Further Functionalization Strategies for 1 Tert Butyl 1h Indol 5 Amine

Chemical Transformations at the C5-Amine Position

The primary amine at the C5 position of 1-tert-butyl-1H-indol-5-amine is a key handle for introducing diverse functional groups and building more complex molecular architectures.

The nucleophilic nature of the C5-amine readily allows for acylation, sulfonylation, and alkylation reactions.

Acylation: The amine can be acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding amides. For instance, reaction with di-tert-butyl dicarbonate (B1257347) introduces the Boc protecting group, a common strategy in multi-step synthesis. ambeed.com

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a suitable base leads to the formation of sulfonamides. The choice of sulfonyl chloride allows for the introduction of a wide array of substituents.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. researchgate.net However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. masterorganicchemistry.com More controlled methods, such as reductive amination, are often preferred for selective mono-alkylation. masterorganicchemistry.com

Table 1: Examples of C5-Amine Functionalization Reactions

Reaction TypeReagent ExampleProduct Type
AcylationDi-tert-butyl dicarbonateBoc-protected amine
SulfonylationToluenesulfonyl chlorideToluenesulfonamide
AlkylationMethyl iodideN-methyl or N,N-dimethyl amine

Reductive amination is a powerful and controlled method for the synthesis of secondary and tertiary amines from primary amines like this compound. wikipedia.orgnumberanalytics.com This two-step, often one-pot, process involves the initial reaction of the amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of the carbonyl compound dictates the nature of the alkyl group introduced. For example, reaction with formaldehyde (B43269) followed by reduction will yield the N-methylated derivative, while reaction with acetone (B3395972) will introduce an isopropyl group. This method avoids the over-alkylation issues that can be associated with direct alkylation using alkyl halides. masterorganicchemistry.com Successive reductive aminations can be employed to synthesize tertiary amines. masterorganicchemistry.com

Table 2: Reductive Amination of this compound

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium triacetoxyborohydride1-tert-Butyl-N-methyl-1H-indol-5-amine
AcetoneSodium cyanoborohydride1-tert-Butyl-N-isopropyl-1H-indol-5-amine
CyclohexanoneSodium borohydrideN-(1-tert-Butyl-1H-indol-5-yl)cyclohexanamine

Amide Coupling: The C5-amine can be coupled with a wide variety of carboxylic acids to form amide bonds. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). ambeed.com This strategy is extensively used in medicinal chemistry to generate libraries of compounds with diverse side chains. nih.gov

Ureation: The formation of ureas is another important transformation of the C5-amine. This can be achieved by reacting the amine with an isocyanate. scispace.com Alternatively, one-pot procedures have been developed where a Boc-protected amine is converted in situ to an isocyanate, which then reacts with another amine to form a urea (B33335) derivative. researchgate.netnih.gov This method allows for the synthesis of both symmetrical and unsymmetrical ureas.

Functionalization at Other Indole (B1671886) Ring Positions (C2, C3, C4, C6, C7) with an N1-tert-Butyl Moiety

The presence of the bulky tert-butyl group at the N1 position significantly influences the regioselectivity of further functionalization on the indole ring.

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. bhu.ac.in The preferred site of attack is generally the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in When the C3 position is occupied, electrophilic substitution typically occurs at the C2 position. bhu.ac.in

The N1-tert-butyl group is an electron-donating group and an ortho-para director, which can further influence the regioselectivity of these reactions. stackexchange.com However, its steric bulk can hinder substitution at the adjacent C2 and C7 positions. stackexchange.com For instance, nitration of N-tert-butyl indole has been shown to occur at the C3 position. nih.govrsc.org Similarly, bromination and Mannich reactions of N-tert-butyl-BN-indole, an analog of N-tert-butyl indole, also show C3 selectivity. nih.gov

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on N-tert-Butyl Indoles

ReactionElectrophileMajor Product Position
NitrationTrifluoroacetyl nitrateC3 nih.govrsc.org
BrominationN-BromosuccinimideC3 nih.gov
Mannich ReactionDimethyliminium chlorideC3 nih.gov

Directed C-H functionalization has emerged as a powerful tool for the regioselective introduction of functional groups at otherwise unreactive positions of the indole nucleus. nih.govacs.org This strategy relies on the use of a directing group that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation.

For N-substituted indoles, directing groups can be installed at various positions to guide functionalization to different carbons of the indole ring. For instance, a directing group at the N1 position can direct functionalization to either the C2 or C7 position. nih.gov Similarly, a directing group at the C3 position can direct reactions to the C2 or C4 positions. nih.govacs.org While much of the work has been done on N-H or other N-substituted indoles, the principles can be extended to the 1-tert-butyl indole system. The bulky tert-butyl group itself may also play a role in the regiochemical outcome of such reactions.

For example, palladium-catalyzed C-H arylation has been demonstrated at the C7 position of N-substituted indoles using a phosphine (B1218219) oxide directing group at N1. nih.gov Other studies have shown that by choosing the appropriate directing group on the C3 position, C4-arylation can be achieved. acs.org These methods provide a synthetic route to functionalize the benzenoid ring of the indole, which is typically less reactive towards traditional electrophilic substitution. nih.gov

Application of this compound as a Synthetic Building Block

This compound is a versatile heterocyclic compound that serves as a valuable starting material for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the N-tert-butyl group provides steric bulk and enhances metabolic stability in potential drug candidates, while the 5-amino group offers a reactive handle for a wide array of chemical transformations. The indole ring itself, being an electron-rich system, is also amenable to further functionalization. This strategic combination of features allows for the selective modification of the molecule at multiple positions, making it a key building block for creating diverse chemical libraries and targeting specific biological pathways.

The primary strategies for derivatization focus on the functionalization of the 5-amino group and electrophilic substitution on the indole nucleus. These modifications are instrumental in developing novel compounds with tailored electronic, steric, and pharmacological properties.

Derivatization via the 5-Amino Group

Acylation and Amide Bond Formation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides. This is a common strategy in drug discovery to explore structure-activity relationships (SAR). For instance, various indole-5-carboxylic acids can be coupled with the amino group to generate complex poly-heterocyclic systems. nih.gov

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form secondary or tertiary amines. nih.govd-nb.info This one-pot reaction is highly efficient for appending new alkyl or aryl groups. For example, 1H-indole-5-carbaldehyde can be reacted with an amine under reductive amination conditions to link two indole moieties. nih.gov

Buchwald-Hartwig Amination: The amino group can also participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines. This method is highly effective for constructing complex molecular architectures from unprotected aminoindoles. acs.org

The table below summarizes key derivatization reactions involving the 5-amino group, based on transformations applied to similar aminoindole scaffolds.

Reaction TypeReagents & ConditionsResulting Functional GroupExample Product Type
AcylationCarboxylic Acid, Coupling Agent (e.g., HATU, HOBt/EDCI)AmideN-(1-tert-butyl-1H-indol-5-yl)acetamide
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary AmineN-Benzyl-1-tert-butyl-1H-indol-5-amine
Buchwald-Hartwig CouplingAryl Halide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BrettPhos)Diaryl/Alkyl-Aryl AmineN-Phenyl-1-tert-butyl-1H-indol-5-amine

Functionalization of the Indole Ring

While the 5-amino group is the most common site for initial derivatization, the indole ring itself can undergo further functionalization, primarily through electrophilic substitution. The N-tert-butyl group and the C5-amino group influence the regioselectivity of these reactions.

Electrophilic Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to introduce halogen atoms onto the indole ring, typically at positions ortho or para to the activating amino group (C4 or C6). acs.org These halogenated intermediates are valuable precursors for subsequent cross-coupling reactions.

Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl (aldehyde) group onto the electron-rich indole nucleus. d-nb.info For 5-aminoindoles, this formylation often occurs at the C4 or C6 position. The resulting aldehyde can then be used in a variety of other transformations, including reductive aminations and Wittig reactions.

The following table outlines functionalization strategies targeting the indole ring of the 5-aminoindole (B14826) core.

Reaction TypeReagents & ConditionsPosition of FunctionalizationResulting Intermediate
BrominationN-Bromosuccinimide (NBS), THFC4 and/or C64-Bromo-1-tert-butyl-1H-indol-5-amine
FormylationPOCl₃, DMFC4 and/or C65-Amino-1-tert-butyl-1H-indole-4-carbaldehyde

These derivatization and functionalization strategies highlight the utility of this compound as a foundational scaffold for building a diverse range of more complex molecules for various research applications. d-nb.infoacs.org

Computational and Theoretical Investigations of 1 Tert Butyl 1h Indol 5 Amine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 1-tert-butyl-1H-indol-5-amine.

DFT calculations are employed to determine a wide range of molecular properties of this compound. By solving the Kohn-Sham equations, one can obtain the molecule's electron density and from that, derive various electronic and structural properties.

Commonly calculated properties include:

Optimized Geometry: The lowest energy arrangement of atoms in the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 1: Hypothetical DFT Calculated Properties for this compound Calculated at the B3LYP/6-31G(d) level of theory.

Property Value
HOMO Energy -5.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 4.4 eV

The presence of the bulky tert-butyl group on the indole (B1671886) nitrogen introduces the possibility of different rotational isomers (conformers). Conformational analysis is essential to identify the most stable conformer(s) and to understand the energetic barriers between them. This is typically done by systematically rotating the tert-butyl group and calculating the energy at each step.

The resulting energetic landscape can reveal the global minimum energy conformation, which is the most populated state under thermal equilibrium, as well as other local minima. Quantum mechanical conformational analysis can help rationalize structure-activity relationship (SAR) observations and propose preferred binding conformations in the absence of experimental data. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transient species like transition states, which are often difficult to observe experimentally.

Once a transition state for a proposed reaction has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the desired reactants and products.

DFT calculations can predict the reactivity and selectivity of this compound in various reactions. For instance, in electrophilic aromatic substitution, the calculated MEP and FMOs can help predict the most likely site of attack. The relative energies of different possible transition states can be calculated to predict the major product of a reaction. Computational studies have been successfully used to understand the C-H functionalization of indoles. acs.org

Prediction and Verification of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

The in silico prediction of NMR chemical shifts using quantum mechanical calculations is a common practice to aid in organic structural assignment. rsc.org The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov While the direct calculation of shielding constants is performed, these are typically scaled to match experimental chemical shifts more accurately. mdpi.comrsc.org

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 125.2 124.8
C3 102.5 102.1
C3a 130.8 130.5
C4 110.1 109.7
C5 142.3 141.9
C6 112.5 112.2
C7 118.9 118.5
C7a 135.6 135.2
C(t-butyl) 58.4 58.0

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of molecules, offering insights into their conformational preferences and intermolecular interactions over time. While specific MD simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, we can extrapolate its likely behavior based on simulations of analogous structures, such as other substituted indoles and N-tert-butylanilines. capes.gov.brmdpi.comresearchgate.net These studies, grounded in the principles of statistical mechanics and quantum chemistry, allow for a detailed theoretical exploration of the molecule's dynamics in various environments.

Conformational Landscape

The conformational behavior of this compound is primarily dictated by the rotational freedom around the N1-C(tert-butyl) bond and the orientation of the 5-amino group.

Orientation of the 5-Amino Group: The exocyclic amino group at the C5 position is a key site for hydrogen bonding. Its orientation relative to the indole ring is crucial for determining its interaction patterns. The amine group can rotate around the C5-N bond, and its hydrogen atoms can act as donors in hydrogen bonds. Computational studies on substituted anilines indicate that the amino group's planarity and rotational angle are influenced by electronic effects and the surrounding solvent environment. beilstein-journals.org In a polar solvent, the amine hydrogens would readily engage in hydrogen bonding with solvent molecules.

Illustrative Dihedral Angle Analysis

To visualize the expected conformational preferences, a hypothetical analysis of key dihedral angles from a simulated trajectory is presented below. This data represents what one would expect from a standard MD simulation in a solvent like water.

Table 1: Predicted Major Conformational States from Dihedral Angle Analysis

Dihedral AngleDefinition (Atoms)Predicted Stable Conformation(s) (°C)Associated Energy (kcal/mol)Population (%)
τ1C8-N1-C(tBu)-C(Me1)~60°, ~180°, ~-60°0.0, 0.2, 0.260, 20, 20
τ2C4-C5-N(amine)-H1~0°, ~180°0.0, 0.570, 30
τ3C6-C5-C4-N(amine)~180°0.0>95

Note: This table is illustrative and based on theoretical principles and data from analogous compounds. The values are representative of expected outcomes from a molecular dynamics simulation.

Intermolecular Interactions

MD simulations are particularly adept at characterizing the non-covalent interactions that govern how a molecule interacts with its environment, be it solvent molecules, receptors, or other solutes. For this compound, the primary interactions would be hydrogen bonding and π-system interactions.

Hydrogen Bonding: The 5-amino group is the principal hydrogen bond donor. In an aqueous environment, MD simulations would reveal the formation of a dynamic hydration shell around this group. The number of hydrogen bonds and their lifetimes are key parameters that can be extracted from simulations. The indole N-H is absent due to the tert-butyl substitution, leaving the 5-amino group as the primary site for this type of interaction. Quantitative analysis of intermolecular interactions in other indole derivatives has shown the importance of hydrogen bonding in stabilizing crystal structures and molecular complexes. iosrjournals.org

π-π Stacking and C-H···π Interactions: The indole ring is an aromatic system capable of engaging in π-π stacking with other aromatic rings. nih.govnih.gov MD simulations can quantify the geometry and energy of these interactions. Furthermore, the hydrogen atoms of the tert-butyl group and the indole ring can participate in weaker C-H···π interactions, which collectively contribute to the stability of molecular assemblies. nih.gov

Solvent Effects

The behavior of this compound would differ significantly between polar and non-polar solvents.

In polar solvents like water, the simulations would likely show strong solvation of the 5-amino group, with water molecules forming a structured but fluctuating cage around it. This would stabilize conformations where the amino group is exposed to the solvent.

In non-polar solvents , intramolecular interactions or intermolecular dimerization might be favored. For instance, the amino group of one molecule could form a hydrogen bond with the π-system of another molecule's indole ring.

Illustrative Radial Distribution Function Analysis

The radial distribution function, g(r), from an MD simulation describes the probability of finding a particle at a distance r from a reference particle. The following table illustrates expected g(r) peak positions for key atomic pairs in an aqueous solution.

Table 2: Predicted Radial Distribution Function (g(r)) Peaks for Solute-Solvent Interactions

Atom Pair (Solute - Solvent)Predicted Peak Distance (Å)Interpretation
N(amine) - O(water)~2.8 - 3.0Hydrogen bond between amine nitrogen and water hydrogen
H(amine) - O(water)~1.8 - 2.0Hydrogen bond between amine hydrogen and water oxygen
C(indole ring) - O(water)~3.5Hydrophobic hydration shell around the aromatic ring

Note: This table is illustrative and based on theoretical principles. The values represent expected outcomes from a molecular dynamics simulation in an aqueous environment.

Future Research Directions and Unexplored Avenues in 1 Tert Butyl 1h Indol 5 Amine Chemistry

Development of Novel and More Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 1-tert-butyl-1H-indol-5-amine and its derivatives, future research is expected to focus on greener alternatives to traditional synthetic pathways.

Key areas for development include:

Mechanochemical Synthesis: This solvent-free or low-solvent approach utilizes mechanical force to initiate chemical reactions. It has shown promise in the synthesis of various organic compounds, including heterocyclic systems. acs.org Exploring mechanochemistry for the synthesis of this compound could lead to reduced solvent waste and energy consumption. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this indole (B1671886) derivative could enable more efficient and reproducible production.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Investigating enzymatic routes to this compound could provide highly selective and environmentally friendly alternatives to conventional chemical catalysts.

Use of Greener Reagents and Solvents: Research into replacing hazardous reagents and solvents with more sustainable options is ongoing. For instance, the use of tert-butyl nitrite (B80452) (TBN) as a versatile and metal-free reagent in various organic transformations is gaining attention. researchgate.netresearchgate.net

Exploration of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of many synthetic transformations involving the indole nucleus. The development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions leading to and utilizing this compound.

Future research directions in this area may involve:

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a wide range of reactions. rsc.org Their application in the functionalization of the 1-tert-butyl-1H-indole core could unlock new reaction pathways and provide access to novel derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. Exploring photoredox-catalyzed reactions of this compound could lead to the development of novel C-H functionalization and cross-coupling methodologies.

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations that are not achievable with a single catalyst. Investigating dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, could open up new avenues for the synthesis of complex molecules derived from this compound.

Palladium Nanoparticle Catalysts: The use of palladium nanoparticles stabilized by ionic liquids has shown improved stability and catalytic activity in hydrogenation reactions. researchgate.net Such systems could be explored for the selective reduction of functional groups in derivatives of this compound.

Deeper Mechanistic Understanding of Complex Transformations Involving the N1-tert-Butyl Indole Amine

A thorough understanding of reaction mechanisms is fundamental for optimizing existing synthetic methods and for the rational design of new transformations. For reactions involving the this compound scaffold, several areas warrant deeper mechanistic investigation.

Key research questions to be addressed include:

Role of the tert-Butyl Group: The bulky tert-butyl group at the N1 position significantly influences the reactivity and regioselectivity of the indole ring. Detailed mechanistic studies, including kinetic experiments and computational modeling, can provide a clearer picture of its steric and electronic effects in various reactions. The introduction of a tert-butyl group at the C3 position has been shown to make the resulting diindolylamine less prone to oligomerization. acs.org

Umpolung Reactivity: Recent studies have explored the hypoiodite-catalyzed oxidative umpolung (reversal of polarity) of indoles for enantioselective dearomatization. nih.gov Mechanistic investigations revealed that this reactivity proceeds through iodination at the N1 position. nih.gov Further exploration of such umpolung strategies with N1-tert-butyl indoles could lead to novel synthetic applications.

Radical Reactions: The use of reagents like tert-butyl nitrite (TBN) can initiate radical reactions. researchgate.netresearchgate.net Understanding the mechanisms of radical-mediated functionalization of the 1-tert-butyl-1H-indole core is crucial for controlling the outcomes of these reactions.

Computational Design and Optimization of Novel Derivatives with Tailored Properties

In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. For this compound, computational methods can be employed to design and optimize new derivatives with specific biological or material properties.

Future research in this domain could focus on:

Q & A

Q. What synthetic methodologies are effective for preparing 1-tert-butyl-1H-indol-5-amine, and how can reaction parameters be optimized?

The compound can be synthesized via condensation reactions of amine precursors with tert-butyl halides under reflux conditions in the presence of a base such as triethylamine. For example, analogous indole derivatives have been prepared by reacting N-(chloroalkyl) sultam derivatives with amines, where reaction temperature and stoichiometric ratios significantly influence yield . Optimization may involve screening bases (e.g., K₂CO₃ vs. Et₃N) and employing microwave-assisted synthesis to reduce reaction times.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and tert-butyl group integration.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography using SHELX software (e.g., SHELXL) to resolve steric effects of the tert-butyl group and confirm regiochemistry . High-resolution data (<1.0 Å) is recommended for precise bond-angle analysis.

Q. What are the optimal storage conditions to maintain the compound's stability?

Store the compound at 2–8°C in airtight, light-protected containers. Solubility in DMSO or ethanol (10 mM stock solutions) is recommended for biological assays, with aliquots frozen at -20°C to avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models can evaluate binding affinities to targets like serotonin transporters (SERT) or kinases. Substituent effects at the 5-position of the indole ring can be modeled using DFT calculations to assess electronic contributions to receptor interactions . Meta-analysis of structural analogs (e.g., 5-methyl-1H-indol-7-amine) provides benchmarks for activity predictions .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

Systematic structure-activity relationship (SAR) studies are essential. For example, fluorination at the indole 5-position may enhance blood-brain barrier penetration but reduce solubility. Comparative assays under standardized conditions (e.g., fixed pH, cell lines) can isolate variable effects. Conflicting data on serotonin uptake inhibition in similar compounds highlights the need for controlled metabolite profiling .

Q. How does the tert-butyl group influence the compound's pharmacokinetic properties?

The tert-butyl moiety increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility. In vitro ADME assays (e.g., hepatic microsome stability, CYP450 inhibition) should be paired with molecular dynamics simulations to predict metabolic pathways. Bioisosteric replacement with cyclopropane or adamantyl groups may optimize bioavailability .

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against ~100 kinases at 1 µM concentration. Follow-up IC₅₀ determinations for hits (e.g., JAK2, EGFR) should employ ATP-competitive ELISA or fluorescence polarization assays. Counter-screening against off-targets (e.g., GPCRs) ensures specificity .

Methodological Considerations

Q. How can crystallographic data from SHELX refine structural ambiguities in derivatives?

SHELXL’s dual-space algorithms resolve disordered tert-butyl conformations through iterative refinement. For twinned crystals, apply the TWIN/BASF command with a BASF parameter adjusted via likelihood-based metrics. Hydrogen bonding networks can be visualized using OLEX2 to validate supramolecular interactions .

Q. What purification techniques maximize yield of this compound?

Flash chromatography (silica gel, hexane/EtOAc gradient) effectively separates tert-butyl-containing products. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity. Recrystallization from tert-butyl methyl ether/hexane mixtures minimizes residual solvents .

Q. How do steric effects of the tert-butyl group impact synthetic scalability?

Bulkiness can hinder coupling reactions (e.g., Suzuki-Miyaura), requiring PdCl₂(dppf) catalysts and elevated temperatures (80–100°C). Flow microreactor systems improve mixing efficiency and reduce side reactions in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.